![molecular formula C25H24N2O4 B3209451 N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1058490-41-7](/img/structure/B3209451.png)
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that targets oncogenic forms of the receptor tyrosine kinase (RTK) ABL1 and ABL2. It has been shown to have potential therapeutic applications in the treatment of various cancers, including chronic myelogenous leukemia (CML), acute lymphoblastic leukemia (ALL), and non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide targets the ATP-binding site of ABL1 and ABL2, preventing the activation of downstream signaling pathways that promote cell growth and survival. It has been shown to have high selectivity for oncogenic forms of ABL, while sparing normal forms of the kinase.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cell migration and invasion. It has also been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its high selectivity for oncogenic forms of ABL, which reduces the risk of off-target effects. However, its potency may vary depending on the specific mutation or fusion protein present in the cancer cells being studied. Additionally, the synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is complex and may be challenging for some laboratories to reproduce.
Zukünftige Richtungen
Future research on N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide could focus on its potential as a therapeutic agent in clinical trials. It could also be studied in combination with other cancer therapies to enhance its efficacy. Further studies could also investigate the molecular mechanisms underlying N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide's effects on cancer cells, and identify biomarkers that could predict response to the drug. Finally, the synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide could be optimized to improve its yield and reproducibility.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other cancer therapies, such as imatinib and dasatinib. N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to overcome resistance to other ABL inhibitors, such as ponatinib, in CML cells.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23(22-7-4-14-31-22)27-13-10-18-8-9-20(17-21(18)27)26-24(29)25(11-15-30-16-12-25)19-5-2-1-3-6-19/h1-9,14,17H,10-13,15-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSAPCSXGCUFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.